molecular formula C6H7FN4O3 B8023682 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B8023682
M. Wt: 202.14 g/mol
InChI Key: LADSMFNMDPJKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound of interest in various fields of scientific research due to its unique structural and chemical properties. This compound features a pyrazole ring substituted with a fluoroethyl group, a nitro group, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoroethyl group can yield various substituted pyrazoles .

Scientific Research Applications

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
  • 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate
  • 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroethyl group enhances its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

1-(2-fluoroethyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN4O3/c7-1-2-10-3-4(11(13)14)5(9-10)6(8)12/h3H,1-2H2,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADSMFNMDPJKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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